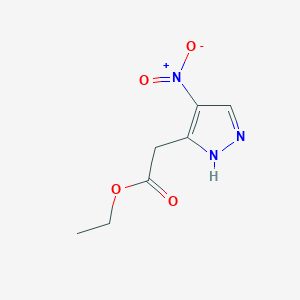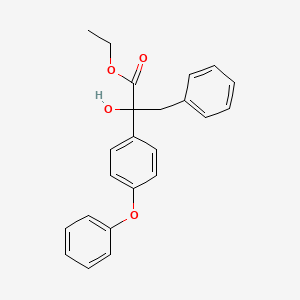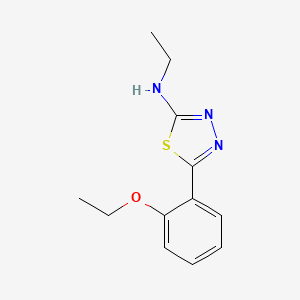
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (5-EPET) is an amine derivative of the thiadiazole family of compounds. It is a synthetic compound with a wide range of potential applications, including use as an antioxidant, anti-inflammatory, and antifungal agent. 5-EPET has been studied extensively in laboratory and animal models, and its potential therapeutic benefits have been demonstrated in both in vitro and in vivo studies.
Applications De Recherche Scientifique
Noncovalent Interactions Analysis
- A study conducted by El-Emam et al. (2020) focused on analyzing the nature of noncovalent interactions in 1,3,4-thiadiazole derivatives, including N-ethyl-1,3,4-thiadiazol-2-amines. The research provided insights using crystallographic analysis and the quantum theory of atoms-in-molecules (QTAIM) approach, revealing the significance of hydrogen bonding in these compounds (El-Emam et al., 2020).
Anticancer and Antitubercular Properties
- Sekhar et al. (2019) synthesized a series of 1,3,4-thiadiazole-2-amines, including compounds structurally similar to 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. The compounds demonstrated significant in vitro antitumor activities against breast cancer cell lines and potent antitubercular activities (Sekhar et al., 2019).
Antimicrobial and DNA Protective Abilities
- Gür et al. (2020) explored the biological activities of Schiff bases derived from 1,3,4-thiadiazole-2-amine. The study highlighted the antimicrobial properties and DNA protective abilities of these compounds, suggesting their potential in pharmaceutical applications (Gür et al., 2020).
Synthesis and Characterization
- Kumar et al. (2013) focused on the synthesis and characterization of 5-phenyl-1,3,4-thiadiazole-2-amine derivatives. This research contributes to the understanding of the structural properties of thiadiazole compounds, which is relevant for their application in various fields (Kumar et al., 2013).
Corrosion Inhibition
- Attou et al. (2020) investigated the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole for its corrosion inhibition properties on mild steel in acidic environments. This study is significant for understanding the practical applications of 1,3,4-thiadiazole derivatives in industrial settings (Attou et al., 2020).
Propriétés
IUPAC Name |
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-13-12-15-14-11(17-12)9-7-5-6-8-10(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJAUMBIMIYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=CC=C2OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)
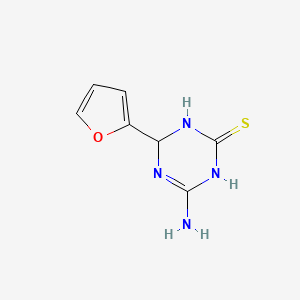
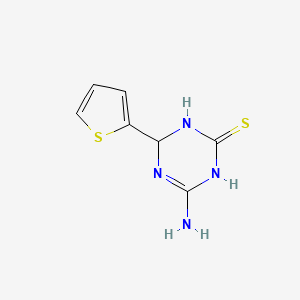
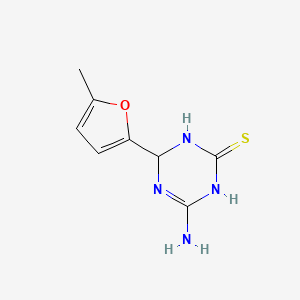
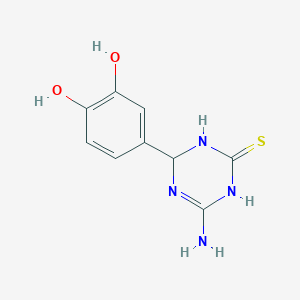
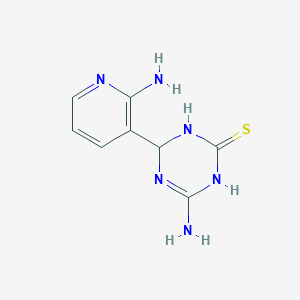
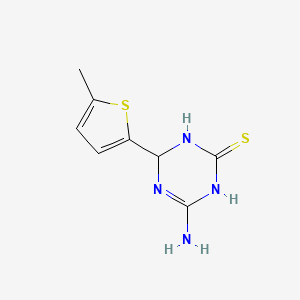
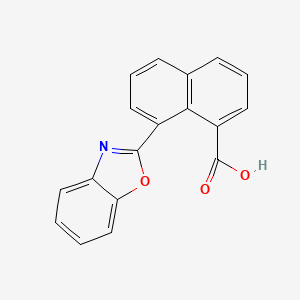
![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)
